![molecular formula C7H16ClNS B6607776 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride CAS No. 2839144-69-1](/img/structure/B6607776.png)
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride (1-ESMCHC) is an organic compound that is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the manufacture of agrochemicals, dyes, and various other industrial products. The compound has been studied extensively in the laboratory and is known to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents. It has also been used in the synthesis of agrochemicals, dyes, and various other industrial products. Additionally, this compound has been used as a model compound in the study of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory, antioxidant, and antifungal properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory, antioxidant, and antifungal properties. It has also been found to have neuroprotective and cardioprotective effects, and to possess anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is an ideal compound for use in laboratory experiments due to its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a variety of different solvents. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride has a wide range of potential applications in the field of pharmaceuticals and other industries. In the future, it may be used in the development of new drugs and other compounds. Additionally, it may be used as a model compound for studying the biochemical and physiological effects of various compounds. Furthermore, it may be used as a reagent in the synthesis of agrochemicals, dyes, and other industrial products. Finally, further research may be conducted to determine the exact mechanism of action of this compound and to explore its potential therapeutic applications.
Synthesemethoden
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is synthesized through a multi-step process that involves the reaction of ethylsulfanylmethylcyclopropane with hydrochloric acid. The reaction proceeds via a nucleophilic addition of the hydrochloric acid to the ethylsulfanylmethylcyclopropane, leading to the formation of this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually done at temperatures below 25°C.
Eigenschaften
IUPAC Name |
[1-(ethylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKKGBNUCKWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
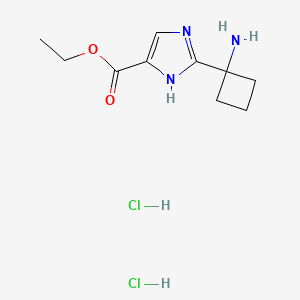
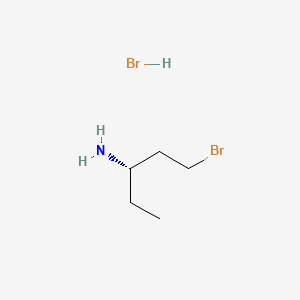
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
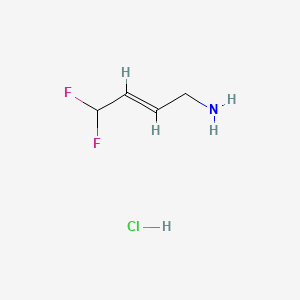
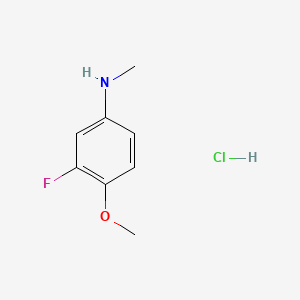
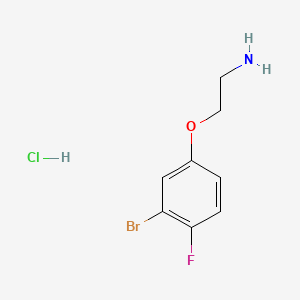

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
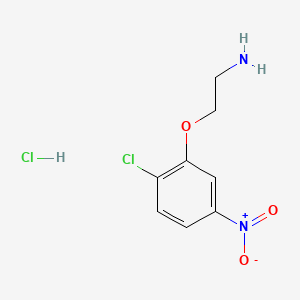
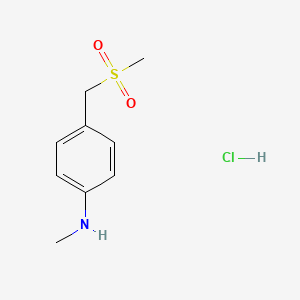


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
